![molecular formula C24H24N4O4 B2725993 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539843-83-9](/img/structure/B2725993.png)
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound you mentioned is a complex organic molecule with multiple functional groups. It contains two phenyl rings (one with two methoxy groups and the other with one methoxy group), a tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system, which likely contributes to its stability. The presence of methoxy groups could influence its reactivity and the way it interacts with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could make it more polar, influencing its solubility in different solvents .Scientific Research Applications
Anticancer Agent
This compound has shown promising results as a potential anticancer agent . It has demonstrated broad-spectrum anticancer activity, particularly effective against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Agent
The compound has also been found to have significant antimicrobial activity . It has been particularly active against P. aeruginosa, with some variants of the compound being twice as active as ampicillin against this bacterium .
Intermediate in Drug Synthesis
The compound can be used as an intermediate in the synthesis of other drugs . For instance, it has been used in the preparation of the muscle relaxant papverin .
Synthesis of Modified Diterpene
The compound has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .
Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
The compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Potential Sterol Demethylase Inhibitors (DMIs)
While not directly mentioned in the search results, compounds with similar structures have been used in the search for novel sterol demethylase inhibitors (DMIs) . This suggests that the compound could potentially be used in similar research applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-30-16-10-7-14(8-11-16)22-21-17(5-4-6-18(21)29)25-24-26-23(27-28(22)24)15-9-12-19(31-2)20(13-15)32-3/h7-13,22H,4-6H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIPWZFEKGRAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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